molecular formula C19H29N3O5 B13562307 [1-(3-Benzyloxycarbonylamino-2-hydroxy-propyl)-azetidin-3-yl]-carbamic acid tert-butyl ester

[1-(3-Benzyloxycarbonylamino-2-hydroxy-propyl)-azetidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B13562307
M. Wt: 379.5 g/mol
InChI Key: UXULVNJEDMFRHW-UHFFFAOYSA-N
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Description

[1-(3-Benzyloxycarbonylamino-2-hydroxy-propyl)-azetidin-3-yl]-carbamic acid tert-butyl ester: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring, and its carbamic acid ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Benzyloxycarbonylamino-2-hydroxy-propyl)-azetidin-3-yl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the azetidine ring through cyclization reactions. The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the azetidine ring or the carbamic acid ester, potentially leading to the formation of amines or alcohols.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound can be used as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor agonists.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(3-Benzyloxycarbonylamino-2-hydroxy-propyl)-azetidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to the modulation of their activity. The carbamic acid ester group can undergo hydrolysis, releasing active intermediates that further interact with biological pathways.

Comparison with Similar Compounds

  • [1-(3-Amino-2-hydroxy-propyl)-azetidin-3-yl]-carbamic acid tert-butyl ester
  • [1-(3-Benzyloxycarbonylamino-2-hydroxy-propyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Comparison: Compared to similar compounds, [1-(3-Benzyloxycarbonylamino-2-hydroxy-propyl)-azetidin-3-yl]-carbamic acid tert-butyl ester is unique due to its specific azetidine ring structure, which imparts distinct chemical and biological properties. The presence of the benzyloxycarbonyl group also provides additional stability and reactivity, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C19H29N3O5

Molecular Weight

379.5 g/mol

IUPAC Name

benzyl N-[2-hydroxy-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propyl]carbamate

InChI

InChI=1S/C19H29N3O5/c1-19(2,3)27-18(25)21-15-10-22(11-15)12-16(23)9-20-17(24)26-13-14-7-5-4-6-8-14/h4-8,15-16,23H,9-13H2,1-3H3,(H,20,24)(H,21,25)

InChI Key

UXULVNJEDMFRHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)CC(CNC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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